N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a nitrophenyl group, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps One common method includes the reaction of 2-nitroaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro derivatives.
Scientific Research Applications
N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-thioamide
Uniqueness
N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N5O4 |
---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C11H11N5O4/c1-14(2)10(17)9-12-11(18)15(13-9)7-5-3-4-6-8(7)16(19)20/h3-6H,1-2H3,(H,12,13,18) |
InChI Key |
VIMBEOJFJGWYHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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